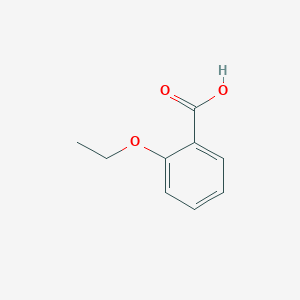

2-Ethoxybenzoic acid

Description

Properties

IUPAC Name |

2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZMPRGFOOFSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059638 | |

| Record name | Benzoic acid, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-11-2 | |

| Record name | 2-Ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IN9FDI7TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethoxybenzoic Acid: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Ethoxybenzoic acid, a versatile aromatic compound with applications in pharmaceuticals and materials science. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents a logical workflow for its analysis.

Core Physicochemical Properties

This compound, also known as o-Ethylsalicylic acid, is a derivative of benzoic acid. Its chemical structure, featuring both a carboxylic acid and an ethoxy group on the benzene (B151609) ring, dictates its reactivity and solubility characteristics.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 134-11-2 | [3] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1][3] |

| SMILES | CCOc1ccccc1C(O)=O | [3] |

| InChI Key | XDZMPRGFOOFSBL-UHFFFAOYSA-N | [3] |

| Property | Value | Conditions | Source |

| Melting Point | 19.3-19.5 °C | [1][3][4] | |

| Boiling Point | 174-176 °C | at 15 mmHg | [1][3][4] |

| 301.3 °C | at 760 mmHg | [5] | |

| Density | 1.105 g/mL | at 25 °C | [1][3][4] |

| pKa | 4.21 | at 20 °C | [2][4] |

| logP (o/w) | 1.295 | at 25 °C | [4] |

| Water Solubility | Soluble | [4] | |

| Solubility in other solvents | Soluble in 95% ethanol (B145695) and ether. | [2][3] | |

| Refractive Index | 1.54 | at 20 °C | [1][3] |

| Vapor Pressure | 0.281 Pa | at 25 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail the standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point/Melting Range Determination (OECD 102 / USP <741>)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs.[6] For pharmacopeial purposes, the melting range is the temperature range over which the substance melts.[7]

Methodology: Capillary Method [6]

-

Sample Preparation: A small amount of finely powdered, dried this compound is introduced into a capillary tube, which is sealed at one end. The sample is compacted to a height of 2.5-3.5 mm.[5]

-

Apparatus: A calibrated melting point apparatus consisting of a heated block or a liquid bath with a suitable stirring device and an accurate thermometer is used.[6][7]

-

Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.[7]

-

Data Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted are recorded to define the melting range.[7]

Boiling Point Determination (OECD 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9]

Methodology: Ebulliometer Method [8]

-

Apparatus: An ebulliometer, an instrument specifically designed for precise boiling point measurements, is used. This apparatus typically includes a boiling flask, a condenser, and a calibrated thermometer or temperature sensor.

-

Procedure: A sample of this compound is placed in the boiling flask. The substance is heated, and the temperature of the vapor-liquid equilibrium is measured.

-

Data Recording: The constant temperature observed during boiling is recorded as the boiling point. Pressure correction may be necessary if the determination is not carried out at standard atmospheric pressure.

Water Solubility Determination (OECD 105)

Water solubility is defined as the saturation mass concentration of the substance in water at a given temperature.[4][10]

Methodology: Flask Method [11]

-

Sample Preparation: A surplus amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium.[10]

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

pKa Determination (OECD 112)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.[12][13]

Methodology: Potentiometric Titration [14][15]

-

Sample Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and a co-solvent if solubility is a concern.[14][16] The ionic strength is kept constant using a background electrolyte like KCl.[14]

-

Apparatus: A calibrated pH meter with a glass electrode and a precise burette are used.

-

Procedure: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is measured after each addition of the titrant.[14][16]

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[15]

Methodology: Spectrophotometric Method [17][18]

-

Principle: This method is applicable if the protonated and deprotonated forms of the substance exhibit different UV-Vis absorption spectra.

-

Sample Preparation: A series of solutions of this compound are prepared in buffers of known pH.

-

Measurement: The absorbance of each solution is measured at a wavelength where the two forms of the molecule have different molar absorptivities.

-

Data Analysis: The ratio of the concentrations of the deprotonated and protonated forms is calculated from the absorbance measurements. The pKa is then determined by plotting the logarithm of this ratio against the pH.[17]

logP (n-Octanol/Water Partition Coefficient) Determination (OECD 107)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of two immiscible solvents, typically n-octanol and water. logP is the logarithm of this ratio.[19][20]

Methodology: Shake Flask Method [19][21]

-

Sample Preparation: A known amount of this compound is dissolved in either n-octanol or water, whichever is more appropriate for its solubility. This solution is then mixed with the other solvent in a separation funnel.

-

Equilibration: The mixture is shaken until equilibrium is reached. The temperature should be kept constant.[21]

-

Phase Separation: The two phases are separated, typically by centrifugation to ensure complete separation.[19]

-

Analysis: The concentration of this compound in each phase is determined by a suitable analytical technique (e.g., HPLC, GC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 2. pharmacopeia.cn [pharmacopeia.cn]

- 3. store.astm.org [store.astm.org]

- 4. oecd.org [oecd.org]

- 5. thinksrs.com [thinksrs.com]

- 6. laboratuar.com [laboratuar.com]

- 7. uspbpep.com [uspbpep.com]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Virtual Labs [mas-iiith.vlabs.ac.in]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

An In-depth Technical Guide to 2-Ethoxybenzoic Acid (CAS 134-11-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxybenzoic acid (CAS 134-11-2), an organic compound with significant applications in various scientific fields, notably in dental materials and as a versatile chemical intermediate. This document collates essential data on its chemical and physical properties, spectroscopic characteristics, and safety and handling protocols. Detailed experimental procedures for its synthesis and analysis are presented, alongside insights into its formulation in dental cements. While the compound is noted for its anti-inflammatory and analgesic properties, specific signaling pathways have not been extensively documented in publicly available literature. This guide aims to be a critical resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

This compound, also known as o-ethoxybenzoic acid, is a derivative of benzoic acid.[1] Its core chemical and physical properties are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 134-11-2 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White crystalline powder or solid | [3] |

| Melting Point | 19-20 °C | [1] |

| Boiling Point | 174-176 °C at 15 mmHg | [4] |

| Density | 1.105 g/cm³ | [4] |

| Refractive Index (n20/D) | 1.540 | [4] |

| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water. | [3] |

| pKa | Approximately 4.21 | [3] |

| logP (Octanol/Water) | 2.1 (estimated) | [5] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Spectral data available in public databases. | [6] |

| ¹³C NMR | Spectral data available in public databases. | [6] |

| Infrared (IR) | Spectra available in the NIST WebBook. | [7] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available in the NIST WebBook. | [7] |

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards, and appropriate personal protective equipment (PPE) should be used at all times.

Table 3: GHS Hazard Classification

| Hazard Class | GHS Code | Description | Reference(s) |

| Acute toxicity, oral | H302 | Harmful if swallowed | [8] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [8] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [8] |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | [8] |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the O-alkylation of a salicylic (B10762653) acid derivative.[3]

Method 1: From Ethyl o-Ethoxybenzoate [8]

-

Reaction Setup: In a reaction vessel, dissolve ethyl 2-ethoxybenzoate (10 g, 240 mmol) in dimethyl sulfoxide (B87167) (40 mL).

-

Addition of Base: To the stirred solution, add potassium tert-butoxide (10 g, 890 mmol) batchwise.

-

Heating: Heat the reaction mixture to 70 °C in a water bath and maintain this temperature for 2 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a hexane-ethyl acetate (B1210297) (8:2) mobile phase.

-

Quenching: Upon completion, cool the reaction mixture to 10 °C and pour it into ice water.

-

Acidification and Isolation: Acidify the mixture with 5% dilute hydrochloric acid. Filter the precipitated solid and wash it thoroughly with distilled water.

-

Purification: Recrystallize the crude product from hexane (B92381) (50 mL) to obtain this compound as an off-white solid. The reported yield is approximately 80%.[8]

Method 2: From Methyl Salicylate (B1505791) [8]

-

Reaction Setup: In a 1000L reaction kettle, add 5% of 95% ethanol.

-

Base and Substrate Addition: Under stirring and cooling, add solid KOH (60 kg, 90% purity) in batches. Then, add methyl salicylate (152 kg, 99.5% purity) dropwise at 15 °C.

-

Alkylation: At 15 °C, add diethyl sulfate (B86663) (162 kg) dropwise, maintaining the temperature at 15 °C. The reaction is typically complete in about 6 hours.

-

Hydrolysis: Add water (665 kg) and NaOH (53.2 kg) and heat the mixture to 65 °C for 6 hours.

-

Work-up: Cool the reaction solution and acidify with hydrochloric acid to a pH of 4.5. Separate the organic layer and wash it twice with water.

-

Purification: Purify the product by distillation under reduced pressure. This large-scale synthesis reports a yield of 98.31%.[8]

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Preparation of Analyte Solution: Accurately weigh approximately 0.28 g of this compound and dissolve it in 10 cm³ of 95% ethanol in a 250 cm³ beaker. Once dissolved, add 90 cm³ of deionized water and stir until the solution is homogeneous.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the pH probe into the analyte solution. Fill a 50 cm³ burette with a standardized 0.10 mol dm⁻³ sodium hydroxide (B78521) solution.

-

Titration: Add the sodium hydroxide solution in 2 cm³ increments, recording the pH after each addition and thorough stirring. Near the equivalence point, where the pH changes rapidly, reduce the titrant additions to 0.5 cm³ increments.

-

Data Analysis: Plot a graph of pH versus the volume of sodium hydroxide solution added. The pKa is the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method as outlined in OECD Guideline 107.[9]

-

Solvent Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Test Solution Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the analytical detection limits in both phases.

-

Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol (containing the test substance) and pre-saturated water. The volume ratio of n-octanol to water should be varied in different runs (e.g., 1:1, 1:2, 2:1).

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached.

-

Phase Separation: Separate the n-octanol and water phases, typically by centrifugation.

-

Concentration Analysis: Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Cytotoxicity Assay

The in vitro cytotoxicity of this compound can be assessed using a standard MTT assay.

-

Cell Culture: Seed cells (e.g., human dental pulp fibroblasts) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Applications

Dental Cements

A primary application of this compound is as a component in dental cements, often in combination with zinc oxide and eugenol (B1671780) (ZOE).[1][10] The addition of this compound to ZOE cements can enhance their mechanical properties.[10]

Mechanism of Action in Dental Cements:

In these formulations, this compound acts as a chelating agent. The acidic proton of the carboxylic acid group reacts with zinc oxide in a classic acid-base reaction, forming a zinc carboxylate salt matrix. This matrix encapsulates the unreacted zinc oxide particles, leading to the setting and hardening of the cement. The ethoxy group contributes to the plasticity and flow characteristics of the mixed cement.

Chemical Intermediate

This compound serves as a valuable intermediate in organic synthesis.[11] The carboxylic acid and the aromatic ring functionalities allow for a variety of chemical transformations, making it a building block for more complex molecules in the pharmaceutical and materials science industries.[3]

Biological Activity and Signaling Pathways

While this compound is reported to have anti-inflammatory and analgesic effects, the specific molecular mechanisms and signaling pathways involved are not well-documented in the current scientific literature. Studies on structurally related benzoic acid derivatives have shown interactions with pathways such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling pathways.[12] For instance, some benzoic acid derivatives have been shown to inhibit COX-2 activity and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[12] However, direct evidence for the involvement of this compound in these or other specific signaling pathways is currently lacking. Further research is required to elucidate its precise mechanism of biological action.

Conclusion

This compound (CAS 134-11-2) is a well-characterized compound with established applications, particularly in the formulation of dental cements and as a synthetic intermediate. Its chemical and physical properties are well-defined, and reliable synthetic protocols are available. While its biological activities are noted, a significant knowledge gap exists regarding its specific interactions with cellular signaling pathways. This guide provides a solid foundation of technical information for researchers and developers working with this compound and highlights areas where further investigation is warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 134-11-2 [thegoodscentscompany.com]

- 3. nbinno.com [nbinno.com]

- 4. biosynth.com [biosynth.com]

- 5. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 6. Cements containing syringic acid esters -- o-ethoxybenzoic acid and zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. JaypeeDigital | Dental Cements [jaypeedigital.com]

- 10. Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethoxybenzoic Acid: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethoxybenzoic acid, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and for its chemical synthesis, catering to the needs of researchers and professionals in drug development and chemical sciences.

Physicochemical Data of this compound

Quantitative data for this compound (CAS No: 134-11-2) are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Notes |

| Melting Point | 19.3-19.5[1][2][3][4] | °C | |

| 63-65[5] | °C | Reported as a white crystalline powder. | |

| Boiling Point | 174-176[1][2][3] | °C | at 15 mmHg |

| Molecular Weight | 166.17[1][2] | g/mol | |

| Density | 1.105[1][2][3][4] | g/mL | at 25 °C |

| Refractive Index | 1.54[1][2] | n20/D |

Experimental Protocols

The following sections detail the methodologies for determining the melting and boiling points of this compound, as well as a common synthesis protocol.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.[6][7][8][9][10]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle or spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, crush the solid using a mortar and pestle or a spatula.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6][11]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of 19.3-19.5°C.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow.

Determination of Boiling Point (at Reduced Pressure)

The boiling point of this compound is reported at a reduced pressure of 15 mmHg. A vacuum distillation setup is required for this determination.

Materials:

-

This compound sample

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum pump and manometer

-

Boiling chips

Procedure:

-

Place a small quantity of this compound and a few boiling chips into the distillation flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation flask.

-

Connect the apparatus to a vacuum pump and carefully reduce the pressure inside the system to 15 mmHg, as measured by the manometer.

-

Begin heating the distillation flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

The constant temperature at which the liquid distills is the boiling point at that pressure. Record this temperature.

Synthesis of this compound from Salicylic (B10762653) Acid

A common method for synthesizing this compound involves the Williamson ether synthesis, starting from salicylic acid or its esters.[5][12] The following protocol is a representative example.

Materials:

-

Salicylic acid

-

Ethyl iodide or diethyl sulfate (B86663)

-

A suitable base (e.g., sodium hydroxide (B78521), potassium carbonate)

-

A suitable solvent (e.g., ethanol, acetone)

-

Hydrochloric acid (for acidification)

-

Dichloromethane or other suitable organic solvent for extraction

-

Magnesium sulfate (for drying)

Procedure:

-

In a reaction vessel, dissolve salicylic acid in a suitable solvent.

-

Add a base to deprotonate the phenolic hydroxyl group of the salicylic acid, forming the corresponding phenoxide.

-

Slowly add the ethylating agent (e.g., ethyl iodide or diethyl sulfate) to the reaction mixture.

-

Heat the mixture under reflux for several hours to allow the O-alkylation to proceed. Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

If the product is an ester, perform a hydrolysis step by adding a solution of sodium hydroxide and heating the mixture to convert the ester to the carboxylic acid.[5][12]

-

Cool the reaction mixture and acidify it with hydrochloric acid to a pH of approximately 1.5-2 to precipitate the this compound.[12]

-

Extract the product into an organic solvent such as dichloromethane.[12]

-

Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.[12]

Logical Relationships in Synthesis

The synthesis of this compound from salicylic acid involves a clear logical progression of chemical transformations. This workflow is visualized in the following diagram.

Caption: Synthesis workflow for this compound.

References

- 1. This compound 98 134-11-2 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 134-11-2 [m.chemicalbook.com]

- 4. This compound-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 5. nbinno.com [nbinno.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. davjalandhar.com [davjalandhar.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. athabascau.ca [athabascau.ca]

- 11. academics.su.edu.krd [academics.su.edu.krd]

- 12. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Solubility of 2-Ethoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethoxybenzoic acid in organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the existing qualitative and quantitative information. Furthermore, it offers a detailed experimental protocol for researchers to determine the solubility of this compound in various solvents, facilitating further investigation and application in drug development and other scientific fields.

Introduction to this compound

This compound, an ortho-substituted benzoic acid derivative, is a compound of interest in various industrial and research applications.[1] Its molecular structure, featuring both a carboxylic acid group and an ethoxy group, dictates its physicochemical properties, including its solubility in different media.[1] Understanding its solubility is crucial for its application in pharmaceutical formulations, chemical synthesis, and materials science.[2]

Solubility Data of this compound

The available solubility data for this compound is primarily qualitative, with limited quantitative information. The compound is generally described as soluble in polar organic solvents and slightly soluble in water.

Table 1: Summary of Known Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| 95% Ethanol (B145695) | Not Specified | 5% | Quantitative | [3][4][5] |

| Ethanol | Not Specified | Soluble | Qualitative | [1] |

| Ether | Not Specified | Soluble | Qualitative | [1] |

| Water | Not Specified | Soluble | Qualitative | [4][5][6][7] |

| Water | Not Specified | Slightly Soluble | Qualitative | [1] |

Note: The term "soluble" in qualitative descriptions does not specify the exact amount of solute that can be dissolved.

The LogP value, a measure of lipophilicity, for this compound is reported as 1.295 at 25°C, suggesting a moderate affinity for organic environments over aqueous media.[4][6]

Experimental Protocol for Solubility Determination

To facilitate further research and the generation of comprehensive quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below. This protocol is based on established gravimetric methods for determining the solubility of solid compounds in liquid solvents.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the solubility value remains constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or dissolution during sampling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The drying should be continued until a constant weight is achieved.

-

After cooling to room temperature in a desiccator, weigh the vial containing the dry solid residue of this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams per 100 g of solvent ( g/100g ) or mole fraction (x).

-

Solubility in g/100g of solvent:

-

Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility = (Mass of dissolved this compound / Mass of solvent) * 100

-

-

Mole fraction solubility (x):

-

Moles of this compound = Mass of dissolved this compound / Molar mass of this compound (166.17 g/mol )

-

Moles of solvent = Mass of solvent / Molar mass of the solvent

-

Mole fraction (x) = Moles of this compound / (Moles of this compound + Moles of solvent)

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent: As a polar molecule, this compound is expected to have higher solubility in polar solvents due to favorable dipole-dipole interactions and hydrogen bonding.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Presence of Functional Groups: The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the ether group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding are likely to be good solvents for this compound.

Conclusion

While there is a clear indication that this compound is soluble in common organic solvents like ethanol and ether, there is a significant gap in the availability of comprehensive quantitative solubility data. This guide provides the currently known information and a detailed experimental protocol to empower researchers to generate the necessary data for their specific applications. The provided workflow and understanding of the factors influencing solubility will be instrumental in designing experiments to thoroughly characterize the solubility profile of this important compound. Further research in this area is highly encouraged to build a more complete understanding of the solution thermodynamics of this compound.

References

An In-depth Technical Guide to the Acidity of 2-Ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of 2-ethoxybenzoic acid, a crucial parameter influencing its reactivity, solubility, and behavior in biological systems. A comparative study with its isomers and the parent compound, benzoic acid, is presented, supported by quantitative pKa data and detailed experimental methodologies for its determination. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, pharmacology, and drug development.

Core Concept: The Ortho Effect and Acidity

The acidity of substituted benzoic acids is significantly influenced by the nature and position of the substituent on the benzene (B151609) ring. In the case of this compound, the ethoxy group is in the ortho position relative to the carboxylic acid group. This substitution gives rise to a phenomenon known as the "ortho effect," which generally leads to an increase in acidity compared to the meta and para isomers, and often even the parent benzoic acid.

The primary reason for this increased acidity is steric hindrance. The bulky ethoxy group at the ortho position forces the carboxylic acid group to twist out of the plane of the benzene ring. This rotation disrupts the resonance between the carboxyl group and the aromatic ring, a stabilizing interaction for the undissociated acid. Consequently, the proton of the carboxylic acid is more readily donated, resulting in a stronger acid.

Quantitative Analysis of Acidity

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value corresponds to a stronger acid. The table below summarizes the pKa values for this compound, its isomers, and benzoic acid, providing a clear comparison of their relative acidities.

| Compound | Structure | Substituent Position | pKa | Relative Acidity |

| This compound | ortho | ~4.21[1][2] | Strongest | |

| 3-Ethoxybenzoic Acid | meta | ~4.10 (Predicted)[1] | Weaker | |

| 4-Ethoxybenzoic Acid | para | ~4.49[3][4] | Weakest | |

| Benzoic Acid | - | ~4.20[5][6][7] | Reference |

Note: The pKa value for 3-Ethoxybenzoic acid is a predicted value.

The data clearly illustrates the ortho effect, with this compound being the most acidic among the ethoxy-substituted isomers. Interestingly, its acidity is comparable to that of benzoic acid. The meta-substituted isomer shows a slight decrease in acidity, while the para-substituted isomer is the least acidic, which can be attributed to the electron-donating resonance effect of the ethoxy group being more pronounced at the para position, destabilizing the carboxylate anion.

Experimental Determination of pKa

The determination of pKa values is a fundamental experimental procedure in physical and analytical chemistry. Two common and reliable methods for determining the pKa of substituted benzoic acids are potentiometric titration and UV-vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant of known concentration to a solution of the analyte while monitoring the pH. The pKa can be determined from the midpoint of the titration curve.

Methodology:

-

Preparation of the Analyte Solution: Prepare a standard solution of the ethoxybenzoic acid isomer (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like ethanol (B145695) or acetonitrile (B52724) to ensure solubility.[8][9] The ionic strength of the solution should be kept constant, for instance, by adding a background electrolyte like 0.1 M KCl.[8]

-

Titrant: A standardized solution of a strong base, such as 0.1 M NaOH, is used as the titrant.

-

Apparatus: A calibrated pH meter with a combination glass electrode is used to measure the pH of the solution. The solution is continuously stirred using a magnetic stirrer.

-

Titration Procedure:

-

Place a known volume of the analyte solution in a beaker.

-

Immerse the pH electrode in the solution and allow the reading to stabilize.

-

Add small, precise increments of the NaOH titrant.

-

Record the pH of the solution after each addition, ensuring the reading is stable.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.[8]

-

Spectrophotometric Method

This method is based on the principle that the acidic and basic forms of a compound have different ultraviolet-visible (UV-vis) absorption spectra. By measuring the absorbance of the solution at various pH values, the pKa can be determined.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known and varying pH values that span the expected pKa of the analyte.

-

Preparation of Analyte Solutions: Prepare a stock solution of the ethoxybenzoic acid isomer. Add a small, constant volume of this stock solution to each of the buffer solutions to create a series of solutions with the same total analyte concentration but different pH values.

-

Spectrophotometric Measurement:

-

For each solution, record the UV-vis absorption spectrum over a relevant wavelength range.

-

Identify the wavelengths where the absorbance of the acidic and basic forms of the compound differ significantly.

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength against the pH of the solutions.

-

The resulting plot will be a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the compound.

-

The pKa can also be calculated using the Henderson-Hasselbalch equation by determining the ratio of the concentrations of the acidic and basic forms from their respective absorbances.[9]

-

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key concepts and the general workflow for the experimental determination of pKa.

Caption: Factors influencing the acidity of substituted benzoic acids.

Caption: General experimental workflow for pKa determination.

References

- 1. 3-ETHOXYBENZOIC ACID CAS#: 621-51-2 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 6. global.oup.com [global.oup.com]

- 7. library.gwu.edu [library.gwu.edu]

- 8. asianpubs.org [asianpubs.org]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Ethoxybenzoic Acid

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. It encompasses a thorough examination of the spectral data, a detailed experimental protocol for acquiring such data, and a visual representation of the molecular structure and its proton environments.

Predicted ¹H NMR Spectral Data of this compound

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values and coupling constants for analogous molecular fragments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~7.95 | Doublet of doublets (dd) | 1H | J ≈ 7.8, 1.8 |

| H-4 | ~7.45 | Triplet of doublets (td) | 1H | J ≈ 8.0, 1.8 |

| H-5 | ~7.05 | Triplet (t) | 1H | J ≈ 7.5 |

| H-3 | ~6.95 | Doublet (d) | 1H | J ≈ 8.4 |

| -OCH₂- | ~4.15 | Quartet (q) | 2H | J ≈ 7.0 |

| -CH₃ | ~1.45 | Triplet (t) | 3H | J ≈ 7.0 |

| -COOH | ~11-13 | Broad singlet (br s) | 1H | - |

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the carboxylic acid proton.

-

Aromatic Region (δ 6.9-8.0 ppm): The four protons on the benzene (B151609) ring are non-equivalent and exhibit complex splitting patterns due to ortho, meta, and para coupling. The proton at the H-6 position is expected to be the most deshielded due to its proximity to the electron-withdrawing carboxylic acid group. The protons at H-3, H-4, and H-5 will appear at progressively higher fields.

-

Ethoxy Group (δ 1.4-4.2 ppm): The ethoxy group gives rise to a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons.

-

Carboxylic Acid Proton (δ 11-13 ppm): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift can be highly variable and is dependent on factors such as solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized, yet detailed, methodology for acquiring the ¹H NMR spectrum of a solid aromatic carboxylic acid like this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or deuterated methanol (B129727) (CD₃OD)) in a clean, dry vial. The choice of solvent is crucial, and CDCl₃ is often a good starting point for many organic molecules.

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

3.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | ¹H |

| Solvent | CDCl₃ |

| Temperature | 298 K |

| Pulse Program | Standard single-pulse (zg30) |

| Number of Scans | 16-64 (depending on sample concentration) |

| Relaxation Delay | 1-2 seconds |

| Acquisition Time | ~4 seconds |

| Spectral Width | ~16 ppm |

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Proton Assignments

The following Graphviz diagram illustrates the molecular structure of this compound with the different proton environments labeled, corresponding to the signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton assignments.

In-Depth Technical Guide to the 13C NMR Spectral Data of 2-Ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Ethoxybenzoic acid. It includes a detailed presentation of chemical shifts, a standardized experimental protocol for data acquisition, and a logical visualization of the carbon environment to aid in spectral interpretation and structural elucidation.

Experimental Protocol: 13C NMR Spectroscopy

A standardized protocol for acquiring the 13C NMR spectrum of this compound is outlined below. This protocol is designed to ensure reproducibility and high-quality data.

1.1 Sample Preparation

A sample of 20-50 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6) are commonly used solvents for this type of compound. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm). The solution is then transferred to a 5 mm NMR tube.

1.2 Instrumentation and Parameters

The 13C NMR spectrum is typically recorded on a 400 MHz (or higher) spectrometer. The following parameters are representative for obtaining a standard proton-decoupled 13C NMR spectrum:

-

Nucleus: 13C

-

Frequency: 100 MHz (for a 400 MHz 1H instrument)

-

Solvent: CDCl3 or DMSO-d6

-

Temperature: 298 K (25 °C)

-

Acquisition Mode: Proton-decoupled

-

Pulse Angle: 30-45°

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (to achieve adequate signal-to-noise ratio)

13C NMR Spectral Data Presentation

The 13C NMR spectrum of this compound exhibits nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, including the effects of the carboxylic acid and ethoxy substituents on the benzene (B151609) ring. The assignments presented in Table 1 are based on established chemical shift ranges for similar functional groups and substituent effects in substituted benzenes.

Table 1: 13C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Description |

| C=O | ~171 | Singlet | Carboxylic Acid Carbonyl |

| C-O (Aromatic) | ~158 | Singlet | Aromatic Carbon (ipso to -OEt) |

| C-H (Aromatic) | ~133 | Singlet | Aromatic CH |

| C-H (Aromatic) | ~131 | Singlet | Aromatic CH |

| C-COOH (Aromatic) | ~122 | Singlet | Aromatic Carbon (ipso to -COOH) |

| C-H (Aromatic) | ~120 | Singlet | Aromatic CH |

| C-H (Aromatic) | ~113 | Singlet | Aromatic CH |

| O-CH2 | ~64 | Singlet | Methylene (B1212753) Carbon of Ethoxy Group |

| CH3 | ~15 | Singlet | Methyl Carbon of Ethoxy Group |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Visualization of Carbon Assignments

The following diagram illustrates the structure of this compound and the logical assignment of each carbon atom to its corresponding 13C NMR chemical shift.

Figure 1: Structure of this compound with carbon numbering and corresponding 13C NMR chemical shifts.

Interpretation of the Spectrum

The downfield signal at approximately 171 ppm is characteristic of a carboxylic acid carbonyl carbon.[1] The aromatic carbons resonate in the region of 113-158 ppm. The carbon atom directly attached to the electron-withdrawing carboxylic acid group (C1) is found at around 122 ppm, while the carbon bonded to the electron-donating ethoxy group (C2) is shifted downfield to approximately 158 ppm due to the oxygen's deshielding effect. The remaining aromatic CH carbons appear at distinct chemical shifts due to the combined electronic effects of the two substituents. The carbons of the ethoxy group, being aliphatic, are found in the upfield region of the spectrum, with the methylene carbon (C8) at about 64 ppm and the methyl carbon (C9) at approximately 15 ppm.

This comprehensive guide provides the necessary data and protocols for the analysis of this compound using 13C NMR spectroscopy, serving as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-Ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Ethoxybenzoic acid. It details the characteristic vibrational frequencies, provides experimental protocols for spectral acquisition, and offers a logical workflow for interpretation, serving as a vital resource for professionals in research and drug development.

Introduction to FT-IR Spectroscopy of this compound

This compound is a derivative of benzoic acid and finds applications in various fields, including as a component in some dental cements.[1][2] Its molecular structure, containing a carboxylic acid group, an ether linkage, and a benzene (B151609) ring, gives rise to a unique and identifiable infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. This guide will delve into the specific spectral features of this compound, enabling its unambiguous identification and characterization.

Characteristic Vibrational Frequencies

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the carboxylic acid (-COOH), the ethoxy group (-OCH2CH3), and the aromatic ring (C6H4). The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300-2500 | Broad, Strong | O-H stretching | Carboxylic acid O-H |

| ~3080-3030 | Medium | C-H stretching | Aromatic C-H |

| ~2980-2850 | Medium to Weak | C-H stretching | Aliphatic C-H (in ethoxy group) |

| ~1700-1680 | Strong, Sharp | C=O stretching | Carboxylic acid C=O |

| ~1600-1450 | Medium to Weak | C=C stretching | Aromatic ring skeletal vibrations |

| ~1320-1210 | Strong | C-O stretching | Carboxylic acid C-O |

| ~1250-1020 | Strong | C-O-C stretching | Ether (asymmetric and symmetric) |

| ~950-910 | Broad, Medium | O-H bending (out-of-plane) | Carboxylic acid O-H |

| ~860-680 | Strong | C-H bending (out-of-plane) | Aromatic ring substitution pattern |

Note: The exact positions of the peaks can be influenced by the sample state (solid, liquid, or gas) and the sample preparation method.

Detailed Spectral Interpretation

The FT-IR spectrum of this compound is dominated by a few key features that are crucial for its identification.

-

O-H Stretching (Carboxylic Acid): A very broad and intense absorption band is typically observed in the region of 3300-2500 cm⁻¹.[3][4] This broadening is a characteristic result of strong intermolecular hydrogen bonding between the carboxylic acid groups, which often exist as dimers in the solid state.[3] This band is often so broad that it can overlap with the C-H stretching vibrations.[4]

-

C-H Stretching (Aromatic and Aliphatic): Sharp peaks corresponding to the C-H stretching of the aromatic ring are expected between 3100-3000 cm⁻¹.[5] The C-H stretching vibrations of the ethyl group's CH2 and CH3 will appear in the 3000-2850 cm⁻¹ region.[5]

-

C=O Stretching (Carbonyl): A strong and sharp absorption peak between 1760-1690 cm⁻¹ is characteristic of the carbonyl group (C=O) in the carboxylic acid.[3] For aromatic carboxylic acids like this compound, this peak is often found in the lower end of the range, around 1700-1680 cm⁻¹.[4]

-

C-O Stretching (Carboxylic Acid and Ether): The spectrum will show strong C-O stretching bands. The C-O stretch of the carboxylic acid group typically appears in the 1320-1210 cm⁻¹ region.[3] Phenyl alkyl ethers exhibit two strong C-O stretching absorbances, typically around 1250 cm⁻¹ and 1050 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule.[4] This region includes C-C stretching in the ring, C-H in-plane and out-of-plane bending, and C-O-C bending vibrations. The specific pattern of peaks in this region can be used to confirm the identity of this compound by comparing it to a reference spectrum.

Experimental Protocols

Accurate and reproducible FT-IR spectra are obtained through careful sample preparation and instrument operation. For a solid sample like this compound, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method for analyzing solid samples.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FT-IR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum (water shows a broad absorption around 3400 cm⁻¹ and a bending vibration around 1630 cm⁻¹).[6]

-

Grinding: Place a small amount of this compound (1-2 mg) into the agate mortar and grind it into a very fine powder.[7]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[7] Gently but thoroughly mix the sample and KBr with the pestle to ensure the sample is uniformly dispersed.[6]

-

Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) for a few minutes.[6][8] This will cause the KBr to flow and form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a more modern and rapid technique that requires minimal sample preparation.[9][10]

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

Procedure:

-

Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Applying Pressure: Use the ATR's pressure clamp to press the solid sample firmly and evenly against the crystal surface. Good contact is essential for a strong signal.[9]

-

Analysis: Record the FT-IR spectrum of the sample.

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Logical Workflow for FT-IR Spectrum Analysis

The following diagram illustrates a systematic approach to analyzing the FT-IR spectrum of an unknown sample to identify it as this compound.

Caption: Logical workflow for the identification of this compound via FT-IR spectroscopy.

Structural and Vibrational Mode Relationship

The following diagram illustrates the relationship between the functional groups in this compound and their characteristic IR absorption regions.

Caption: Relationship between functional groups of this compound and their IR vibrations.

This comprehensive guide provides the necessary details for the successful FT-IR analysis of this compound, from sample preparation to spectral interpretation. By understanding the characteristic absorption bands and following systematic protocols, researchers can confidently identify and characterize this compound in various applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 134-11-2 [chemicalbook.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. shimadzu.com [shimadzu.com]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethoxybenzoic Acid

For Immediate Release

This technical guide offers an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Ethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the characteristic fragmentation pathways, providing a foundational resource for molecular identification and structural elucidation.

With a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , this compound presents a distinct fragmentation signature under electron ionization, which is critical for its unambiguous identification in complex matrices.[1][2]

Quantitative Fragmentation Analysis

The mass spectrum of this compound is characterized by several key fragment ions that provide a reliable fingerprint for its identification. The molecular ion and its primary fragment ions observed under electron ionization are summarized in the table below. The data, sourced from the NIST Mass Spectrometry Data Center, reveals that the most prominent fragmentation events involve the loss of an ethyl radical and an ethoxy radical, as well as a characteristic rearrangement.[3]

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Structure / Neutral Loss |

| [M]•+ | 166 | 38 | Molecular Ion (C₉H₁₀O₃)•+ |

| [M-C₂H₄]•+ | 138 | 95 | Loss of ethene (C₂H₄) via ortho-effect |

| [M-C₂H₅]•+ | 137 | 100 | Loss of an ethyl radical (•C₂H₅) |

| [M-OC₂H₅]•+ | 121 | 54 | Loss of an ethoxy radical (•OC₂H₅) |

| [C₇H₅O]⁺ | 119 | 21 | Loss of H₂O from m/z 137 |

| [C₆H₅O]⁺ | 91 | 30 | Loss of CO from m/z 119 |

| [C₅H₅]⁺ | 65 | 22 | Loss of C₂H₂ from m/z 91 |

Data sourced from the NIST Chemistry WebBook.[1][3]

Elucidating the Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows logical and well-documented pathways for substituted aromatic acids. The process initiates with the formation of the molecular ion radical cation, [C₉H₁₀O₃]•+, at m/z 166 .

The most abundant fragmentation route, leading to the base peak at m/z 137 , is the cleavage of the C-C bond between the ethyl group and the ether oxygen, resulting in the loss of an ethyl radical (•C₂H₅). Another significant primary fragmentation is the cleavage of the C-O bond of the ether, leading to the loss of an ethoxy radical (•OC₂H₅) and the formation of the benzoyl cation at m/z 121 .

A key feature in the fragmentation of ortho-substituted compounds is the "ortho-effect." In this case, a hydrogen atom from the ethyl group can be transferred to the carboxylic acid group, facilitating the elimination of a neutral ethene (C₂H₄) molecule. This rearrangement reaction results in the prominent ion at m/z 138 .

Subsequent fragmentation of the primary ions leads to the smaller, characteristic fragments observed in the spectrum. For example, the ion at m/z 121 can lose a molecule of carbon monoxide (CO) to form an ion at m/z 93 (not prominent), which can then fragment further. The ion at m/z 91 is likely formed through a more complex pathway involving rearrangement and fragmentation.

Caption: Fragmentation pathway of this compound.

Experimental Protocols

The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct injection.

-

Derivatization (Optional): For improved chromatographic performance, the carboxylic acid group can be derivatized (e.g., methylation or silylation) prior to analysis.

2. Gas Chromatography (GC):

-

GC System: Agilent 7890B GC or equivalent.

-

Injector: Split/Splitless injector at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

3. Mass Spectrometer (MS):

-

MS System: Agilent 5977A MSD or equivalent.

-

Ionization Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-450.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

4. Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

The mass spectrum is recorded for the chromatographic peak corresponding to this compound.

-

The resulting spectrum is analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern is then compared to a reference library, such as the NIST database, for confirmation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure of 2-Ethoxybenzoic Acid

This guide provides a detailed overview of the crystal structure of this compound (o-ethoxybenzoic acid), a compound of interest in various chemical and pharmaceutical applications. The following sections present key crystallographic data, a thorough description of the experimental protocols for structure determination, and a visualization of the experimental workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] At room temperature, this compound is an oily liquid, but it crystallizes upon cooling.[1] The crystallographic data presented below corresponds to the structure of frozen this compound, as determined at -10°C.[1]

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Chemical Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.28 ± 0.01 Å |

| b | 15.02 ± 0.02 Å |

| c | 16.05 ± 0.02 Å |

| β | 108.27 ± 0.03° |

| Molecules per Unit Cell (Z) | 8 |

| Calculated Density | 1.325 g/cm³ |

| R-index | 0.09 |

| Temperature | -10 °C |

Molecular Structure and Packing

The asymmetric unit of the crystal structure contains two independent molecules of this compound.[1] These two molecules exhibit conformational differences, primarily in the orientation of the ethoxy group relative to the benzene (B151609) ring. In one molecule, the ethoxy group is coplanar with the benzene ring, while in the other, it is not.[1]

A key feature of the molecular structure is the presence of an intramolecular hydrogen bond between the hydrogen atom of the carboxyl group and the oxygen atom of the ethoxy group.[1] The molecules are packed in a layered arrangement within the crystal lattice, with an interlayer distance of approximately 3.6 Å, which corresponds to half of the a-axis translation.[1] There are no unusually short intermolecular contacts reported.[1]

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental stages:

1. Crystal Growth: this compound, which is a liquid at room temperature with a freezing point of 19.5°C, was crystallized by cooling.[1] The crystallization process is noted to be slow.[1] For the diffraction experiment, a crystal was grown and maintained at a temperature of -10 ± 4 °C.[1]

2. X-ray Diffraction Data Collection: Three-dimensional X-ray diffraction data were collected from a single crystal of frozen this compound using a diffractometer.[1] The temperature of the crystal was maintained at -10°C during data collection.[1] A total of 2469 observed reflections were measured.[1]

3. Structure Solution and Refinement: The crystal structure was solved using direct methods.[1] Following the initial solution, the structure was refined using a block-diagonal least-squares method.[1] The final R-index, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was 0.09 for the observed reflections.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

References

An In-depth Technical Guide to the Electrophilic Substitution of 2-Ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxybenzoic acid is a versatile aromatic compound utilized as a building block in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its reactivity in electrophilic aromatic substitution (EAS) reactions is of significant interest for the introduction of new functional groups to the aromatic ring, enabling the development of novel compounds with desired properties. This guide provides a comprehensive overview of the electrophilic substitution reactions on this compound, detailing the directing effects of its substituents, reaction protocols, and product distributions.

The aromatic ring of this compound is substituted with two groups: an ethoxy group (-OCH₂CH₃) and a carboxylic acid group (-COOH).[1] These substituents exert competing electronic effects that dictate the regioselectivity of incoming electrophiles. The ethoxy group is an activating, ortho, para-director due to its electron-donating resonance effect, which enriches the electron density at the positions ortho and para to it.[3][4][5] Conversely, the carboxylic acid group is a deactivating, meta-director owing to its electron-withdrawing inductive and resonance effects.[3][5][6] The interplay of these directing effects determines the position of electrophilic attack and the resulting product isomer distribution.

Directing Effects of Substituents

The regiochemical outcome of electrophilic substitution on this compound is governed by the combined influence of the activating ethoxy group and the deactivating carboxylic acid group.

-

Ethoxy Group (-OCH₂CH₃): As a strong activating group, the ethoxy substituent significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions (positions 3, 5, and the carbon bearing the carboxylic acid). This makes the ring more susceptible to electrophilic attack compared to unsubstituted benzene.[4]

-